Dimethyl 2-(trifluoromethyl)terephthalate
Description
Dimethyl 2-(trifluoromethyl)terephthalate is a fluorinated derivative of dimethyl terephthalate (DMT), a widely used aromatic ester in polymer production. Structurally, it features a trifluoromethyl (-CF₃) group at the 2-position of the terephthalate backbone and methyl ester groups at the 1- and 4-positions. The introduction of the -CF₃ substituent enhances electron-withdrawing effects, which can influence reactivity, solubility, and stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H9F3O4 |
|---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
dimethyl 2-(trifluoromethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H9F3O4/c1-17-9(15)6-3-4-7(10(16)18-2)8(5-6)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
VFNKVFZDXKCZOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Precursor: 2-(Trifluoromethyl)terephthalic Acid
The synthesis of this compound typically begins with the preparation of 2-(trifluoromethyl)terephthalic acid, which is then esterified to yield the dimethyl ester.
A well-documented synthetic route involves a three-step procedure starting from commercially available 2-bromo-p-xylene:
Step 1: Formation of 2-(2,5-dimethylphenyl)-1,3,2-dioxaborolane via reaction of 2-bromo-1,4-dimethylbenzene with magnesium powder in dry tetrahydrofuran (THF) under argon atmosphere.
Step 2: Introduction of the trifluoromethyl group using copper(I) chloride, sodium trifluoromethanesulfinate (NaSO2CF3), and tert-butyl hydroperoxide as oxidant in a mixed solvent system (dichloromethane/methanol/water) at 0°C to room temperature. This step yields 1,4-dimethyl-2-trifluoromethyl-benzene with a 68% yield after purification.
Step 3: Oxidation of the benzylic methyl groups to carboxylic acids using nitric acid under sealed conditions at 180°C for 24 hours, affording 2-(trifluoromethyl)terephthalic acid as a white solid with an 81% yield.
This synthetic scheme is summarized in the table below:
| Step | Starting Material / Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 2-bromo-1,4-dimethylbenzene, Mg, THF, Ar atmosphere | Room temp, inert atmosphere | 2-(2,5-dimethylphenyl)-1,3,2-dioxaborolane | Not specified |
| 2 | 2-(2,5-dimethylphenyl)-1,3,2-dioxaborolane, CuCl, NaSO2CF3, t-BuOOH | 0°C to RT, DCM/MeOH/H2O solvent | 1,4-dimethyl-2-trifluoromethyl-benzene | 68% |
| 3 | 1,4-dimethyl-2-trifluoromethyl-benzene, HNO3 (50%) | 180°C, 24 h, sealed vessel | 2-(trifluoromethyl)terephthalic acid | 81% |
This method is based on the procedure reported by the Royal Society of Chemistry (2014).
Esterification to this compound
The conversion of 2-(trifluoromethyl)terephthalic acid to its dimethyl ester is achieved by esterification with methanol under high temperature and pressure conditions.
A patented industrial method for the production of dimethyl terephthalate (DMT) and its derivatives involves:
Using purified terephthalic acid (here, substituted with trifluoromethyl) and methanol with a mass ratio of approximately 1:2 to 1:5.
Esterification at temperatures ranging from 220°C to 300°C under pressures of 2 to 2.8 MPa.
Catalysts such as tin, zinc, or stibnide compounds may be added to enhance the esterification rate and yield.
The esterification mixture is then subjected to separation via flashing under reduced pressure at 150-180°C to remove unreacted methanol and water vapor, yielding a crude dimethyl ester.
Further purification is accomplished by filtration and rectification (distillation) to obtain the high-purity this compound product.
The process flow is outlined below:
| Step | Operation | Conditions | Notes |
|---|---|---|---|
| 1 | Esterification | 220-300°C, 2-2.8 MPa, methanol:acid ratio 2-5:1 | Catalysts: Sn, Zn, or stibnide optional |
| 2 | Flash separation | 150-180°C, reduced pressure | Removal of methanol and water vapor |
| 3 | Filtration and rectification | Standard distillation | Purification of dimethyl ester |
This method is described in detail in Chinese patent CN102219689A (2011).
Alternative Oxidation and Esterification Routes
Another classical approach to dimethyl terephthalate derivatives involves the oxidation of p-xylene or methyl p-toluate derivatives using molecular oxygen in the presence of heavy metal catalysts and bromine promoters in acetic acid solvent, followed by esterification with methanol.
The oxidation step converts p-xylene derivatives to the corresponding terephthalic acid derivatives.
Subsequent esterification yields the dimethyl ester.
The process requires handling corrosive solvents and promoters, and involves multiple steps including oxidation, esterification, and purification.
Recycling of catalysts and solvents is essential for economic viability.
Although this method is well-established for dimethyl terephthalate, its adaptation to trifluoromethyl-substituted derivatives is less common but feasible with appropriate modifications.
This process is detailed in US patent US4096340A (1995).
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(trifluoromethyl)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Produces 2-(trifluoromethyl)terephthalic acid.
Reduction: Yields this compound alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 2-(trifluoromethyl)terephthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which dimethyl 2-(trifluoromethyl)terephthalate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the desired effects in biological systems .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Dimethyl 2-Acetamido Terephthalate
- Structure : Features an acetamido (-NHCOCH₃) group at the 2-position instead of -CF₃.
- Applications : Derivatives of this compound exhibit herbicidal activity. For example, Compound 9ay (a dimethyl 2-acetamido terephthalate derivative) demonstrated an EC₅₀ of 193.8 g a.i./ha against Conyza canadensis, attributed to its inhibition of serine hydroxymethyltransferase (SHMT1) .
Dimethyl 2-[(Chloroacetyl)Amino]Terephthalate
- Structure: Substituted with a chloroacetyl amino (-NHCOCH₂Cl) group at the 2-position.
- Properties: Molecular formula C₁₂H₁₂ClNO₅ (MW: 285.68 g/mol). The chloroacetyl moiety increases electrophilicity, making it reactive in nucleophilic substitution reactions .
- Contrast : The -CF₃ group in the target compound is less reactive but more resistant to hydrolysis compared to the labile chlorine atom in this analog.
Dimethyl Aminoterephthalate
- Structure: Contains an amino (-NH₂) group at the 2-position.
- Applications: Serves as a precursor for dyes and pharmaceuticals. The amino group facilitates further functionalization via diazotization or acylation .
- Key Differences : The -NH₂ group is strongly electron-donating, contrasting with the electron-withdrawing -CF₃ group, which would alter electronic properties and reactivity in synthetic pathways.
Dimethyl Isophthalate (DMI)
- Structure : A structural isomer with ester groups at the 1- and 3-positions (vs. 1- and 4- in terephthalates).
- Physicochemical Properties : DMI has a lower melting point (141–143°C) and higher solubility in polar solvents compared to DMT, as shown in Table 1 . The -CF₃ substituent in dimethyl 2-(trifluoromethyl)terephthalate would further reduce symmetry and polarity relative to DMI.
Physicochemical Properties and Data Analysis
Table 1: Comparative Physicochemical Properties of Terephthalate Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Properties |
|---|---|---|---|---|
| This compound | C₁₁H₉F₃O₄ | 262.19 | -CF₃ | High lipophilicity, electron-withdrawing |
| Dimethyl 2-acetamido terephthalate | C₁₂H₁₃NO₅ | 251.24 | -NHCOCH₃ | Herbicidal activity, H-bond donor |
| Dimethyl 2-[(chloroacetyl)amino]terephthalate | C₁₂H₁₂ClNO₅ | 285.68 | -NHCOCH₂Cl | Electrophilic, reactive |
| Dimethyl aminoterephthalate | C₁₀H₁₁NO₄ | 209.20 | -NH₂ | Electron-donating, versatile synthesis |
| Dimethyl terephthalate (DMT) | C₁₀H₁₀O₄ | 194.19 | None | MP: 140–142°C, polymer precursor |
Notes:
- Lipophilicity: The -CF₃ group increases logP compared to -NH₂ or -NHCOCH₃ analogs, enhancing membrane permeability.
- Stability: Fluorine’s strong C-F bonds improve resistance to oxidative and enzymatic degradation .
Biological Activity
Dimethyl 2-(trifluoromethyl)terephthalate (DMTF) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with DMTF, supported by data tables and case studies.
Chemical Structure and Properties
DMTF is a derivative of terephthalic acid, characterized by the presence of a trifluoromethyl group. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological systems, particularly in terms of enzyme inhibition and receptor modulation.
Antimicrobial Properties
Research indicates that DMTF exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.
Anticancer Activity
DMTF has also been investigated for its anticancer properties . In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, such as murine melanoma B16 cells. The compound's antiproliferative effects are attributed to its ability to induce apoptosis and inhibit specific signaling pathways involved in tumor growth.
The biological activity of DMTF is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : DMTF may act as an inhibitor for certain enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to specific receptors, modulating their activity and downstream signaling cascades.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial effectiveness of DMTF against MRSA.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : DMTF demonstrated a significant inhibition zone compared to control groups, indicating strong antimicrobial potential.
-
Anticancer Activity Assessment :
- Objective : To investigate the antiproliferative effects on melanoma cells.
- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of DMTF.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective concentrations for therapeutic use.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal reaction conditions for synthesizing dimethyl 2-(trifluoromethyl)terephthalate?
The synthesis typically involves esterification of 2-(trifluoromethyl)terephthalic acid with methanol under acidic catalysis. A reflux setup (60–80°C) with concentrated sulfuric acid as a catalyst is common. Post-reaction, neutralization with sodium bicarbonate followed by solvent removal and recrystallization in methanol yields high-purity product. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm ester groups and trifluoromethyl substitution patterns.
- FT-IR : Peaks at ~1720 cm (ester C=O) and 1100–1200 cm (C-F stretching).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 274 (CHFO) to verify molecular weight.
- X-ray Crystallography : For resolving structural ambiguities in solid-state conformation .
Q. What are the solubility properties of this compound in common solvents?
Solubility data (25°C):
| Solvent | Solubility (g/100 mL) |
|---|---|
| Methanol | 12.4 |
| Dichloromethane | 28.0 |
| Toluene | 0.0328 |
| Limited solubility in water (<0.01 g/100 mL) necessitates polar aprotic solvents for reactions . |
Q. What safety protocols are recommended for handling this compound?
While no chronic inhalation RfC is established, use fume hoods to avoid aerosol exposure. Toxicity studies indicate moderate acute oral toxicity (LD > 2000 mg/kg in rats). Wear nitrile gloves and safety goggles to prevent skin/eye contact. Dispose via incineration or EPA-approved hazardous waste facilities .
Advanced Research Questions
Q. How can competing reaction pathways be minimized during synthesis of this compound?
Competing hydrolysis or decarboxylation can be suppressed by:
- Controlled Reaction Temperature : Maintain reflux below 80°C to avoid acid degradation.
- Anhydrous Conditions : Use molecular sieves or drying tubes to exclude moisture.
- Catalyst Optimization : Replace HSO with p-toluenesulfonic acid for milder conditions. Kinetic monitoring via in-situ IR spectroscopy helps identify side-product formation .
Q. What strategies resolve contradictory NMR data for trifluoromethyl-substituted terephthalate derivatives?
Discrepancies in F NMR shifts (e.g., deshielding effects) can arise from solvent polarity or hydrogen bonding. Strategies include:
Q. How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing -CF group enhances electrophilicity at the terephthalate ester carbonyl, accelerating nucleophilic attack (e.g., by amines or alkoxides). However, steric hindrance from the -CF group may reduce reactivity in bulky nucleophiles. Competitive pathways (e.g., hydrolysis) require pH control (pH 7–9) to favor substitution .
Q. What advanced analytical methods quantify trace impurities in this compound?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to separate byproducts.
- GC-FID : For volatile impurities (e.g., residual methanol).
- Elemental Analysis : Confirm C/F ratios to detect incomplete trifluoromethylation. Method validation per ICH guidelines ensures precision (RSD < 2%) .
Data Contradiction & Optimization
Q. Why do reported melting points for this compound vary across studies?
Variations (e.g., 92–95°C vs. 89–91°C) may stem from:
Q. How can regioselectivity be achieved in derivatization reactions of this compound?
Steric and electronic factors dictate reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
